molecular formula C14H18FNO4 B14001124 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-83-4

n-[(4-Fluorophenoxy)acetyl]leucine

Cat. No.: B14001124
CAS No.: 1841-83-4
M. Wt: 283.29 g/mol
InChI Key: SRCPHYIXPIQMTN-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenoxy)acetyl]leucine is a synthetic leucine derivative characterized by a 4-fluorophenoxyacetyl group attached to the amino acid backbone. The 4-fluorophenoxy moiety enhances lipophilicity and metabolic stability, while the leucine core may contribute to biocompatibility and targeted interactions. This compound shares structural similarities with acetylated leucine derivatives used in neurological therapies (e.g., Acetyl-dl-leucine) and chloroacetamides employed as synthetic intermediates .

Properties

CAS No.

1841-83-4

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

SRCPHYIXPIQMTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine typically follows a two-step process:

  • Step 1: Preparation or acquisition of L-leucine or DL-leucine as the amino acid substrate.
  • Step 2: Acylation of the amino group of leucine with a 4-fluorophenoxyacetyl derivative, usually an acyl chloride or anhydride, under controlled pH and temperature conditions to yield the N-acylated product.

This approach is consistent with general N-acylation methods for amino acids, adapted specifically for the 4-fluorophenoxyacetyl group.

Preparation of DL-Leucine Intermediate

Although the target compound is based on L-leucine, some processes start with racemic DL-leucine, which can be prepared by a condensation reaction of L-leucine with aldehyde derivatives in organic acid media. According to a Chinese patent (CN102617384A), DL-leucine can be synthesized by suspending L-leucine in an organic acid (such as formic acid, acetate, propionic acid, or butyric acid), adding an aldehyde solution (including formaldehyde, acetaldehyde, propionic aldehyde, butyraldehyde, phenyl aldehyde, or salicylic aldehyde), and reacting at 80–100 °C for 1–3 hours. The product is then concentrated, crystallized by cooling, centrifuged, washed, and dried to obtain DL-leucine in high yield.

Acylation Reaction Conditions

The critical step in synthesizing this compound is the acylation of the amino group of leucine with the 4-fluorophenoxyacetyl moiety. This step involves:

  • Dissolving DL-leucine or L-leucine in an aqueous inorganic alkali solution (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate) to maintain the pH between 7.5 and 10.
  • Adding the acylating reagent, such as 4-fluorophenoxyacetyl chloride or 4-fluorophenoxyacetic anhydride, dropwise at a temperature range of 5–30 °C to control the reaction rate and avoid side reactions.
  • Stirring the mixture to ensure complete reaction.
  • Neutralizing the reaction mixture with a mineral acid (such as hydrochloric acid) to a pH of 2.0–2.5, which precipitates the N-acylated leucine.
  • Isolating the product by filtration, centrifugation, washing, and drying.

This method parallels the acetylation protocols described for other N-acyl leucine derivatives, adapted for the specific acyl group.

Continuous Flow Acetylation and Racemization Process

A patented continuous flow process (WO2012038515A1) describes an efficient method for acetylation and racemization of leucine derivatives, which can be adapted for this compound synthesis:

  • Preparation of a sodium leucinate solution by dissolving L-leucine in sodium hydroxide aqueous solution.
  • Introduction of this solution and pure acylating agent (e.g., acetic anhydride or potentially 4-fluorophenoxyacetyl chloride) into a tubular reactor maintained at controlled temperatures (50–90 °C).
  • The residence time in the reactor is optimized (1–3 minutes) to achieve high conversion.
  • The reaction mixture is cooled and acidified to precipitate the N-acylated leucine.
  • The solid product is filtered, washed, and dried.

This process offers advantages such as high yield, short reaction time, and scalability.

Influence of Reaction Parameters

Key parameters influencing the preparation include:

Parameter Typical Range/Condition Effect on Reaction
pH 7.5 – 10 (alkaline during acylation) Ensures amino group is deprotonated for nucleophilic attack
Temperature 5 – 30 °C during acylation Controls reaction rate and selectivity
Molar ratio (acylating agent to leucine) 1.2 – 2.2 equivalents Ensures complete acylation
Reaction time 1 – 3 hours (batch), 1–3 minutes (flow) Sufficient for complete conversion
Acidification pH 2.0 – 2.5 Precipitates product for isolation

Analytical Techniques for Product Confirmation

To confirm the successful synthesis and purity of this compound, the following analytical methods are employed:

Summary Table of Preparation Methods

Step Description Conditions/Notes Reference
1 Preparation of DL-leucine via aldehyde reaction L-leucine + aldehyde in organic acid, 80–100 °C, 1–3 h
2 Alkaline dissolution of leucine pH 7.5–10, sodium or potassium hydroxide aqueous solution
3 Acylation with 4-fluorophenoxyacetyl chloride 5–30 °C, dropwise addition, molar ratio 1.2–2.2
4 Acidification and precipitation pH 2.0–2.5 with HCl, filtration, washing, drying
5 Continuous flow acetylation (optional) 50–90 °C, residence time 1–3 min, scalable
6 Product characterization NMR, IR, HPLC, MS, melting point

Research Discoveries and Practical Insights

  • The fluorinated aromatic ring in the 4-fluorophenoxyacetyl group increases lipophilicity, enhancing membrane permeability and bioavailability of the compound compared to leucine alone.
  • Control of pH and temperature during acylation is crucial to prevent side reactions such as hydrolysis or over-acylation.
  • Continuous flow methods provide improved reaction control, higher throughput, and better reproducibility, which are advantageous for industrial-scale synthesis.
  • The use of different organic acids and aldehydes in the initial leucine modification step can influence the stereochemistry and yield of the intermediate, affecting the final product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. The compound is believed to exert its effects by entering metabolic pathways and influencing signaling processes such as the mTOR pathway. This modulation of cellular processes can lead to therapeutic benefits in various neurological conditions .

Comparison with Similar Compounds

Structural Differences :

  • Acetyl-dl-leucine lacks the 4-fluorophenoxy group present in N-[(4-Fluorophenoxy)acetyl]leucine. Instead, it features a simple acetyl group bound to leucine. Functional Implications:
  • Acetyl-dl-leucine is clinically validated for treating cerebellar ataxia, with studies suggesting it modulates ion channels or neuronal excitability . The absence of the fluorophenyl group may limit its lipid solubility compared to the target compound.

2-Chloro-N-(4-fluorophenyl)acetamide

Structural Differences :

  • This compound replaces the leucine backbone with a chloroacetamide group linked to a 4-fluorophenyl ring.
    Functional Implications :
  • It serves as an intermediate in synthesizing bioactive molecules (e.g., quinolinyloxy acetamides). The chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions, whereas the target compound’s leucine moiety likely prioritizes biocompatibility over synthetic utility .

Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide)

Structural Differences :

  • Flufenacet incorporates a thiadiazole ring and trifluoromethyl group, absent in this compound. Functional Implications:
  • Used as a herbicide, Flufenacet’s thiadiazole moiety disrupts lipid biosynthesis in plants.

Sulfonamide-Leucine Derivatives (e.g., N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine)

Structural Differences :

  • These derivatives feature sulfonamide linkages instead of acetyl groups.
    Functional Implications :

Data Table: Key Structural and Functional Comparisons

Compound Molecular Weight (g/mol) Key Substituents Primary Application Source
This compound* ~300 (estimated) 4-Fluorophenoxy, acetyl, leucine Hypothetical: Pharmaceuticals N/A
Acetyl-dl-leucine 173.21 Acetyl, leucine Neurological therapy
2-Chloro-N-(4-fluorophenyl)acetamide 201.62 Chloro, 4-fluorophenyl Organic synthesis intermediate
Flufenacet 418.19 4-Fluorophenyl, thiadiazole, trifluoromethyl Herbicide
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine 423.48 (calculated) Sulfonyl, methoxyphenoxy, leucine Research chemical

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

  • Acetyl-dl-leucine : Demonstrated efficacy in cerebellar ataxia via modulation of cerebellar neuronal activity, possibly through NMDA receptor interaction .
  • Flufenacet : Herbicidal activity linked to inhibition of very-long-chain fatty acid synthesis, with the 4-fluorophenyl group enhancing membrane permeability .
  • 2-Chloro-N-(4-fluorophenyl)acetamide : Intramolecular hydrogen bonding (C–H···O) stabilizes its crystal structure, a feature that may influence solubility in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(4-Fluorophenoxy)acetyl]leucine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-fluorophenoxyacetic acid with leucine derivatives. A general approach includes activating the carboxylic acid group (e.g., via EDCl/HOBt coupling) under reflux in anhydrous solvents like dichloromethane or DMF. Optimization involves controlling stoichiometry, reaction time (12–24 hours), and temperature (25–40°C). Characterization via IR (to confirm amide bond formation at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify fluorophenyl and acetyl-leucine moieties), and mass spectrometry (for molecular ion confirmation) is critical .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation, while ¹H/¹³C NMR resolves structural details (e.g., fluorophenyl proton splitting patterns). Purity is assessed via HPLC with UV detection (λ = 254 nm) and C18 columns. For crystallographic studies, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, though crystallization in polar solvents (e.g., ethanol/water mixtures) may be required .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies involve storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Samples are analyzed via HPLC for degradation products (e.g., hydrolysis of the amide bond). Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the neuropharmacological efficacy of this compound in cerebellar ataxia models?

  • Methodological Answer : Preclinical studies use transgenic mouse models (e.g., spinocerebellar ataxia types 1/3) or toxin-induced ataxia. Dosing regimens (oral vs. intravenous) are tested alongside behavioral assessments (rotarod, footprint analysis). Clinical trials employ randomized crossover designs with SARA (Scale for Assessment and Rating of Ataxia) scores and [¹⁸F]-FDG-PET to monitor cerebral glucose metabolism changes. Subgroup analysis (e.g., responders vs. non-responders) accounts for heterogeneous etiologies .

Q. How can conflicting data on the therapeutic efficacy of acetyl-leucine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from patient heterogeneity or methodological variability. Meta-analyses stratify results by disease subtype (e.g., SCA vs. idiopathic ataxia). Sensitivity analyses exclude outliers, and PET imaging data (e.g., rCGM in cerebellar vs. cortical regions) are re-evaluated using standardized protocols (e.g., Jülich Histological Atlas alignment). Replicating studies with larger cohorts and blinded PET assessments minimizes bias .

Q. What mechanisms explain the metabolic divergence of this compound compared to unmodified leucine?

  • Methodological Answer : The fluorophenoxy group alters membrane permeability and metabolic pathways. In vivo tracer studies using ¹³C-labeled compounds track incorporation into acetyl-CoA and ketone bodies. Comparative LC-MS/MS analysis of plasma metabolites identifies differential catabolism. Electrophysiological assays (e.g., patch-clamp) assess ion channel modulation, as fluorinated moieties may influence PIP2 interactions .

Q. How do neuroimaging techniques (e.g., [¹⁸F]-FDG-PET) quantify cerebral compensation mechanisms in response to this compound treatment?

  • Methodological Answer : PET scans pre- and post-treatment measure regional cerebral glucose metabolism (rCGM). Voxel-based statistical parametric mapping (SPM) identifies hypermetabolic cortical regions (e.g., premotor/somatosensory areas) and cerebellar hypometabolism. Correlation analyses link SARA score improvements to rCGM changes in vestibular cortices (p ≤ 0.001, cluster size >10 voxels). Ethical protocols ensure standardized scanner calibration and patient blinding .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing small-sample PET datasets in acetyl-leucine trials?

  • Methodological Answer : Non-parametric tests (e.g., Wilcoxon signed-rank) handle non-normal distributions in small cohorts (n < 30). False discovery rate (FDR) correction adjusts for multiple comparisons. Mixed-effects models account for repeated measures (e.g., PET A vs. B). Open-source tools like SPM or FSL streamline preprocessing (motion correction, spatial normalization) .

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